2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-5-9-3-6-2-8-4-7(6)10-5/h3,8H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAFDHOWTMRUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447245 | |
| Record name | 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787541-88-2 | |
| Record name | 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves the cyclization of suitable precursors to construct the fused bicyclic core.
-
- 2-Methylpyrrole
- Cyanamide or related nitrogen-containing reagents
General Synthetic Route:
The synthesis typically starts with the reaction of 2-methylpyrrole with cyanamide. This step forms an intermediate that undergoes intramolecular cyclization under controlled conditions to yield the pyrrolopyrimidine skeleton. The reaction conditions often involve heating and the use of acidic or basic catalysts to facilitate ring closure.Salt Formation:
The compound is frequently isolated as its dihydrochloride salt to improve solubility and stability, which is advantageous for downstream applications.
| Step | Reaction Component | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-Methylpyrrole + Cyanamide | Heating, acidic/basic catalyst | Formation of intermediate |
| 2 | Cyclization | Elevated temperature | Formation of fused pyrrolopyrimidine core |
| 3 | Salt formation | Treatment with HCl | Dihydrochloride salt of product |
Industrial Production Methods
Industrial synthesis of this compound focuses on scalability, yield optimization, and purity enhancement.
-
- Use of continuous flow reactors to maintain precise temperature and reaction time control.
- Optimization of reagent stoichiometry to minimize by-products.
- Employment of purification techniques such as recrystallization or chromatography to isolate the dihydrochloride salt with high purity.
Process Optimization:
Reaction parameters including solvent choice, temperature, pH, and catalyst concentration are systematically varied to maximize yield and minimize impurities.
| Parameter | Typical Industrial Range | Purpose |
|---|---|---|
| Temperature | 80–120 °C | Promote cyclization |
| Solvent | Polar solvents (e.g., ethanol, water) | Enhance solubility and reaction rate |
| Catalyst | Acidic or basic catalysts | Facilitate ring closure |
| Purification | Recrystallization, chromatography | Obtain pure dihydrochloride salt |
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Materials | 2-Methylpyrrole, cyanamide |
| Key Reaction | Cyclization to form fused pyrrolopyrimidine |
| Catalysts | Acidic or basic catalysts |
| Solvents | Polar solvents (ethanol, water) |
| Temperature Range | 80–120 °C |
| Product Isolation | Formation of dihydrochloride salt, recrystallization |
| Industrial Techniques | Continuous flow reactors, chromatography |
| Yield Optimization | pH and temperature control |
Chemical Reactions Analysis
Types of Reactions
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. This compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific biological context and the target enzyme .
Comparison with Similar Compounds
Table 1: Core Structural Differences

Key Observations :
- Substituent Effects : The methyl group in the target compound enhances metabolic stability compared to bulkier groups like benzyl . Chlorine substituents (e.g., in 6-benzyl-2,4-dichloro derivative) increase electrophilicity, favoring covalent binding to kinase targets .
- Ring Fusion : Pyrazolo[3,4-d]pyrimidines () lack the saturated pyrrolidine ring, reducing conformational flexibility but improving π-π stacking in kinase binding pockets .
Table 2: Functional Comparisons
Key Observations :
- The target compound exhibits moderate ATR inhibition, while pyrazolo[3,4-d]pyrimidines show higher potency against Src kinases due to optimized hydrogen bonding with conserved residues .
- Chlorinated derivatives (e.g., 6-benzyl-2,4-dichloro) demonstrate sub-20 nM activity against JAK2, attributed to halogen bonding with kinase hinge regions .
Table 3: Stability and Toxicity
Biological Activity
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₇H₉N₃
- Molecular Weight : 135.166 g/mol
- CAS Number : 135830-06-7
Research indicates that this compound acts primarily through inhibition of key enzymes involved in one-carbon metabolism, which is crucial for nucleotide synthesis and cellular proliferation. Specifically, it has been shown to inhibit serine hydroxymethyltransferase (SHMT), an enzyme that plays a significant role in cancer cell metabolism.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor Activity | Inhibits proliferation of various cancer cell lines (e.g., ovarian cancer) |
| Enzyme Inhibition | Targets SHMT2 and other enzymes in one-carbon metabolism |
| Apoptosis Induction | Promotes programmed cell death in cancer cells |
Case Studies and Research Findings
-
Antitumor Efficacy :
A study demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine, including this compound, exhibited significant antitumor activity against cisplatin-sensitive and resistant ovarian cancer cell lines (A2780, SKOV3) by inducing apoptosis and inhibiting colony formation. The compound was effectively transported into cells via folate receptors and proton-coupled folate transporters . -
Mechanistic Insights :
Further investigations revealed that the compound's effectiveness is linked to its ability to accumulate in the mitochondria and cytosol of cancer cells, leading to metabolic disruptions that favor apoptosis. The targeted metabolomics approach indicated a significant inhibition of mitochondrial SHMT2, suggesting a dual mechanism involving both cytosolic and mitochondrial pathways . -
Comparative Studies :
Comparative analyses with other pyrrolo derivatives showed that modifications to the structure could enhance or diminish biological activity. For instance, certain substitutions on the pyrrolo ring led to variations in enzyme inhibition potency and solubility profiles, which are critical for therapeutic efficacy .
Future Directions
The ongoing research into this compound suggests promising avenues for its application in cancer therapy. Future studies should focus on:
- In Vivo Studies : To evaluate the therapeutic potential in animal models.
- Structural Modifications : To optimize potency and selectivity against various cancer types.
- Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via cyclocondensation reactions using barbituric acid derivatives or through POCl₃-mediated chlorination of precursor pyrimidines. For example, heating 6-methoxyuracil with aldehydes in acetic acid/anhydride mixtures (110–115°C) yields fused pyrano-pyrimidine analogs, though optimization of stoichiometry and solvent systems is critical to minimize side products . Purification often involves recrystallization from ethanol or chromatography if substituents introduce polarity variations.
Q. How can structural characterization of this compound be systematically validated?
- Use a combination of NMR (¹H, ¹³C, DEPT), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. For instance, X-ray crystallography resolves bond angles and confirms the fused pyrrolo-pyrimidine system, while ¹H NMR distinguishes methyl protons (δ ~2.5 ppm) and dihydro protons (δ ~3.8–4.2 ppm) . Discrepancies in spectral data should prompt re-evaluation of synthetic steps or solvent effects.
Q. What are the common challenges in achieving regioselectivity during functionalization of the pyrrolo-pyrimidine core?
- Electrophilic substitution at the pyrimidine ring is influenced by steric hindrance from the methyl group and electron-donating/withdrawing effects of adjacent substituents. Computational modeling (DFT) can predict reactive sites, while experimental validation via halogenation or nitration under controlled conditions (e.g., low temperature, inert atmosphere) helps confirm regiochemical outcomes .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Contradictions between calculated and observed NMR shifts may arise from dynamic effects (e.g., ring puckering) or crystallographic disorder. Employ variable-temperature NMR to detect conformational flexibility, and cross-validate with IR spectroscopy or computational chemistry tools (e.g., Gaussian or ORCA) to model vibrational/electronic properties .
Q. What experimental design principles apply when studying the bioactivity of pyrrolo-pyrimidine analogs in enzyme inhibition assays?
- Use a tiered approach: (1) In silico docking (AutoDock, Schrödinger) to identify potential binding pockets; (2) Kinetic assays (e.g., fluorescence-based) with purified enzymes (e.g., kinases) under physiological pH and temperature; (3) Control for non-specific binding via competitive inhibition studies with known inhibitors. Statistical rigor requires triplicate measurements and ANOVA for dose-response curves .
Q. How can computational methods enhance the design of this compound derivatives with tailored electronic properties?
- Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict HOMO/LUMO energies, guiding substituent selection for redox-active applications (e.g., catalysis). Molecular dynamics simulations (NAMD/GROMACS) assess solubility and aggregation behavior in biological media, informing synthetic prioritization .
Q. What strategies mitigate decomposition of this compound under oxidative or photolytic conditions?
- Stabilize the compound via electron-withdrawing substituents (e.g., nitro groups) at the 5-position or encapsulation in cyclodextrins. Accelerated aging studies (40°C/75% RH) paired with HPLC-UV monitoring quantify degradation kinetics, while mass spectrometry identifies breakdown products .
Methodological Considerations
- Data Contradiction Analysis : Cross-correlate synthetic protocols with characterization data. For example, unexpected mass fragments may indicate unintended ring-opening, necessitating LC-MS/MS analysis .
- Theoretical Frameworks : Link reactivity studies to frontier molecular orbital theory or Hammett linear free-energy relationships to rationalize substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

